1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
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Overview
Description
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a unique organic compound characterized by its bicyclic structure. This compound is notable for its inclusion of an iodophenyl group, which imparts distinct chemical properties. The bicyclic framework, specifically the trioxabicyclo[2.2.2]octane moiety, contributes to its stability and reactivity, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while subsequent functionalization introduces the iodophenyl group. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, ensuring the process is both efficient and scalable .
Chemical Reactions Analysis
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Major products from these reactions include a range of functionalized bicyclic compounds, which can be further utilized in synthetic applications.
Scientific Research Applications
1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects involves its interaction with molecular targets through its iodophenyl group. This group can participate in halogen bonding, enhancing the compound’s binding affinity to specific enzymes or receptors. The bicyclic structure provides a rigid framework that can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a nucleophilic catalyst and in organic synthesis.
Quinuclidine: Shares a similar bicyclic structure but with different functional groups, affecting its chemical properties.
Tropane: Another bicyclic compound with distinct pharmacological properties.
The uniqueness of this compound lies in its iodophenyl group, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C12H13IO3 |
---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
1-(2-iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H13IO3/c1-11-6-14-12(15-7-11,16-8-11)9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3 |
InChI Key |
MUHSDZLQLNQHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC(OC1)(OC2)C3=CC=CC=C3I |
Origin of Product |
United States |
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